Cdk9-IN-6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cdk9-IN-6 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and cell cycle progression. Cyclin-dependent kinase 9, in particular, is involved in the regulation of transcription elongation by phosphorylating the carboxy-terminal domain of RNA polymerase II. Inhibition of cyclin-dependent kinase 9 has been shown to have therapeutic potential in various cancers, making this compound a valuable compound for research and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cdk9-IN-6 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as bases and acids to facilitate the formation of the desired product. Specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and purity of the final product. This typically involves optimizing reaction conditions, purification methods, and quality control measures to meet regulatory standards. Common techniques used in industrial production include batch and continuous flow processes, chromatography, and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Cdk9-IN-6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

Substitution: Substitution reactions can be employed to introduce different substituents onto the core structure of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts to achieve the desired modifications.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s selectivity and potency.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Cdk9-IN-6 has been studied primarily in the context of various cancers, including:

- Small Cell Lung Cancer (SCLC) : Research indicates that CDK9 inhibition is effective against chemotherapy-resistant SCLC. This compound demonstrated significant tumor growth reduction and improved survival rates in preclinical models .

- Prostate Cancer : In studies involving advanced prostate cancer models, this compound was found to down-regulate key oncogenic transcription factors and exhibited potent anti-tumor activity .

- Triple-Negative Breast Cancer (TNBC) : The compound has shown efficacy in TNBC models, causing G2/M cell cycle arrest and apoptosis. It significantly reduced cell proliferation across various TNBC cell lines .

Small Cell Lung Cancer

A study demonstrated that this compound effectively reduced tumor size in both autochthonous and syngeneic SCLC models. The compound's ability to induce intrinsic apoptosis through downregulation of MCL-1 was crucial for its therapeutic effect. In vitro assays indicated IC50 values ranging from 5 to 20 nM for human SCLC lines .

Prostate Cancer

In a xenograft model using LNCaP cells, treatment with this compound resulted in significant tumor regression. Pharmacodynamic analyses confirmed the loss of phosphorylated RNA polymerase II and downregulation of anti-apoptotic proteins like BCL-2 and MCL1 .

Triple-Negative Breast Cancer

This compound was tested on multiple TNBC cell lines, leading to a marked decrease in cell viability. The most sensitive model (MDA-MB-453) showed an 80% reduction in Ser2 phosphorylation on RNA polymerase II after treatment with 600 nM of the inhibitor .

Comparative Efficacy Table

Wirkmechanismus

Cdk9-IN-6 exerts its effects by selectively inhibiting cyclin-dependent kinase 9. Cyclin-dependent kinase 9 forms a complex with cyclin T1 or cyclin T2, known as the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the carboxy-terminal domain of RNA polymerase II, promoting transcription elongation. By inhibiting cyclin-dependent kinase 9, this compound disrupts this process, leading to reduced transcription of genes involved in cell cycle progression and survival. This inhibition can induce apoptosis and cell cycle arrest in cancer cells, making it a promising therapeutic strategy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Flavopiridol: A first-generation cyclin-dependent kinase inhibitor that targets multiple cyclin-dependent kinases, including cyclin-dependent kinase 9.

Dinaciclib: A potent inhibitor of cyclin-dependent kinase 9, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 1.

AT7519: A multi-cyclin-dependent kinase inhibitor with activity against cyclin-dependent kinase 9, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 1.

Uniqueness of Cdk9-IN-6

This compound is unique in its high selectivity and potency for cyclin-dependent kinase 9 compared to other cyclin-dependent kinase inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a valuable tool for research and drug development.

Biologische Aktivität

Cdk9-IN-6 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription that plays a crucial role in various cancers, particularly those characterized by high levels of anti-apoptotic proteins. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different cancer models, and relevant case studies.

Overview of CDK9 and Its Role in Cancer

CDK9 is part of the cyclin-dependent kinase family and is essential for the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II. Dysregulation of CDK9 has been implicated in various malignancies due to its role in promoting the expression of oncogenes such as MYC and MCL1, which are critical for cell survival and proliferation . Inhibiting CDK9 can lead to reduced expression of these oncogenes, making it a promising target for cancer therapy.

This compound functions by selectively inhibiting CDK9 activity, leading to:

- Decreased Phosphorylation of RNAPII : Treatment with this compound results in a significant reduction in phosphorylated Ser2 on the CTD of RNA polymerase II, indicating effective inhibition of CDK9 activity. For instance, in sensitive cancer cell lines, this reduction can reach approximately 80% after treatment with optimal doses .

- Induction of Apoptosis : The compound promotes intrinsic apoptosis by downregulating anti-apoptotic proteins such as MCL1 and cFLIP. This mechanism has been observed particularly in small cell lung cancer (SCLC) models where CDK9 inhibition led to enhanced cell death .

- Cell Cycle Arrest : Treatment with this compound induces G2/M cell cycle arrest across various cancer models, contributing to its growth inhibitory effects .

Efficacy in Preclinical Models

This compound has been tested across several cancer types, demonstrating potent anti-tumor activity:

Case Studies

-

Triple-Negative Breast Cancer :

- In a study involving multiple TNBC cell lines, this compound was shown to significantly inhibit cell proliferation with IC50 values varying between 150 nM to 1200 nM depending on the cell line. The compound's effects were confirmed through live imaging and subsequent analyses showing reduced viability and increased apoptosis markers .

- Small Cell Lung Cancer :

- Hematological Malignancies :

Eigenschaften

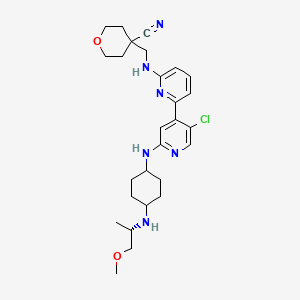

IUPAC Name |

4-[[[6-[5-chloro-2-[[4-[[(2S)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQVQSXLXAXOPJ-MWXLCCTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.